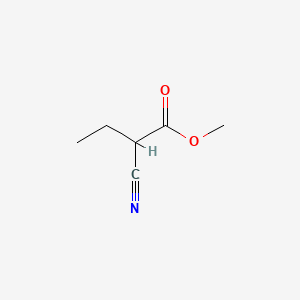

Methyl 2-cyanobutanoate

Vue d'ensemble

Description

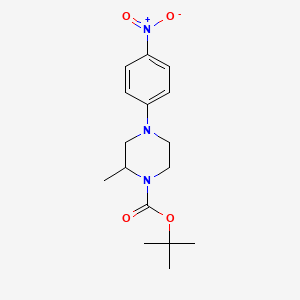

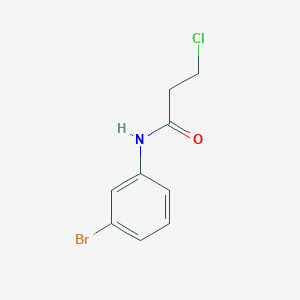

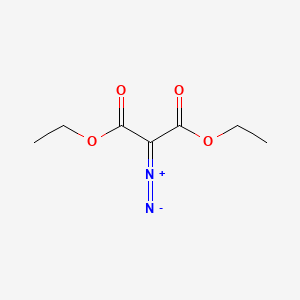

Methyl 2-cyanobutanoate, also known as Methyl 4-Cyanobutanoate, is a chemical compound with the molecular formula C6H9NO2 . It is a derivative of oleanolic acid . The structure of Methyl (2R)-2-cyanobutanoate contains total 17 bond(s); 8 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 1 ester(s) (aliphatic), and 1 nitrile(s) (aliphatic) .

Synthesis Analysis

The synthesis of Methyl 2-cyanobutanoate can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . A high yielding and operationally simple protocol affords multi-decagram quantities of the synthetically useful methyl but-2-ynoate from commercially available starting materials and reagents .Molecular Structure Analysis

The molecular structure of Methyl 2-cyanobutanoate is characterized by the presence of a nitrile group (-CN) and an ester group (-COOCH3). The presence of these functional groups makes it a versatile compound in organic synthesis .Chemical Reactions Analysis

Methyl 2-cyanobutanoate can undergo a variety of chemical reactions. For instance, it can participate in hydrogen-atom abstraction reactions by hydroxyl (˙OH) radicals, dehydration reactions, and unimolecular isomerization and decomposition reactions . It can also undergo cyanoacetylation reactions .Physical And Chemical Properties Analysis

Methyl 2-cyanobutanoate has a molecular weight of 127.14 . It has a predicted boiling point of 221.2±23.0 °C and a predicted density of 1.021±0.06 g/cm3 . More detailed physical and chemical properties may be obtained through specific experimental measurements .Applications De Recherche Scientifique

1. Biofuel Research

Methyl 2-cyanobutanoate and its derivatives have been investigated for their potential in biofuel applications. For instance, 2-methylbutanol, a related compound, has been studied for its use as an alternative fuel or blending component in combustion engines. Experimental data, including ignition delay times and laminar flame speeds, have been obtained to understand its combustion characteristics (Park et al., 2015).

2. Renewable Chemicals Production

The dehydration of fermented isobutanol, chemically related to methyl 2-cyanobutanoate, has been explored for the production of renewable chemicals and fuels. Studies on alumina catalysts demonstrated high conversion and selectivity, indicating its potential in sustainable chemical synthesis (Taylor et al., 2010).

3. Intermediate in Pharmaceutical Synthesis

Methyl 2-cyanobutanoate derivatives have been utilized as intermediates in pharmaceutical synthesis. For example, a compound structurally similar to methyl 2-cyanobutanoate, N-(2′-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride, is a key intermediate in the synthesis of the drug valsartan, showcasing its significance in medicinal chemistry (Yathirajan et al., 2004).

4. Quantum Chemical Studies

Quantum chemical studies have been conducted on methyl butanoate, a compound related to methyl 2-cyanobutanoate, to understand its autoignition chemistry. This research is crucial for advancing our knowledge of the thermodynamics and kinetics of fatty acid esters, which are components of biodiesel fuel (Jiao et al., 2015).

5. Metabolic Engineering

Metabolic engineering approaches have been applied to synthesize pentanol isomers, such as 2-methyl-1-butanol, from amino acid substrates. These chemicals have potential applications as biofuels, highlighting the role of biotechnological methods in producing valuable compounds (Cann & Liao, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-cyanobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-5(4-7)6(8)9-2/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTZUXKILWFDMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyanobutanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-Oxazolo[5,4-c]pyridine](/img/structure/B3181051.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-ethyl-](/img/structure/B3181076.png)